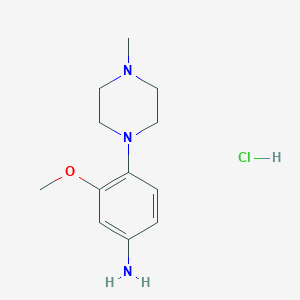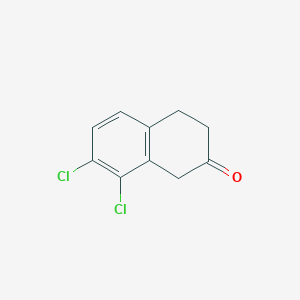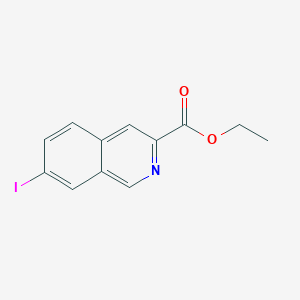
Methyl 3-(methylsulfonyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methylsulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methylsulfonyl group attached to the third carbon and a methyl ester group attached to the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylsulfonyl)picolinate typically involves the sulfonylation of methyl picolinate. One common method is the reaction of methyl picolinate with a sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(methylsulfonyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methylsulfonyl)picolinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Methyl 3-(methylsulfonyl)picolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halauxifen-methyl: Another picolinate compound used as a herbicide.
Florpyrauxifen-benzyl: A picolinate compound with herbicidal activity.
Picloram: A well-known picolinate herbicide.
Uniqueness
Methyl 3-(methylsulfonyl)picolinate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group, in particular, allows for unique substitution reactions and potential biological interactions that differentiate it from other picolinate compounds .
Eigenschaften
CAS-Nummer |
61830-36-2 |
|---|---|
Molekularformel |
C8H9NO4S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl 3-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-6(14(2,11)12)4-3-5-9-7/h3-5H,1-2H3 |
InChI-Schlüssel |
HXZZNMDQRKYCEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)

![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)




![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)

